molecular formula C16H9Cl2NO2 B1274466 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid CAS No. 590376-91-3

6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid

Cat. No. B1274466
CAS RN: 590376-91-3
M. Wt: 318.2 g/mol
InChI Key: LXGSLRADSMSFOP-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H9Cl2NO2 . It is a solid substance at ambient temperature .


Synthesis Analysis

Quinoline, the core structure of this compound, has been extensively studied in the field of synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold, including classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety . It also contains two chlorine atoms and a carboxylic acid group .


Chemical Reactions Analysis

Quinoline derivatives, including 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid, can undergo various chemical reactions. The reactivity of these compounds often depends on the substitution on the heterocyclic pyridine ring . Chemical modification of quinoline is a common approach used in drug discovery, resulting in improved therapeutic effects .


Physical And Chemical Properties Analysis

6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid is a solid at ambient temperature . Its molecular weight is 318.16 .

Scientific Research Applications

Antimicrobial Applications

Quinoline derivatives, including 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid, are known for their antimicrobial properties. They are effective against a range of Gram-positive and Gram-negative microbial species. The antimicrobial activity is attributed to the substitution on the heterocyclic pyridine ring . These compounds can inhibit DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .

Anticancer Potential

The quinoline nucleus is present in many bioactive compounds with anticancer activity. Research indicates that quinoline derivatives can be used to synthesize and investigate new structural prototypes with effective anticancer properties . The therapeutic potential of these compounds is being explored in various cancer types, with a focus on improving pharmacodynamics and minimizing side effects.

Antimalarial Activity

Quinolines are historically significant in the treatment of malaria. Derivatives of quinoline, such as chloroquine, have been used extensively in antimalarial therapy. The research on 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid may contribute to the development of new antimalarial drugs with improved efficacy and resistance profiles .

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory and antioxidant effects of quinoline derivatives make them candidates for treating inflammatory diseases. They can modulate inflammatory pathways and reduce oxidative stress, which is beneficial in conditions like arthritis and other chronic inflammatory disorders .

Antidepressant and Anticonvulsant Properties

Quinoline derivatives exhibit potential as antidepressant and anticonvulsant agents. Their ability to interact with various neurotransmitter systems may provide a basis for developing new treatments for neurological disorders .

Antihypertensive Applications

Some quinoline derivatives have shown antihypertensive effects, which could be harnessed in the management of high blood pressure. The exploration of 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid in this context could lead to novel therapeutic agents for cardiovascular diseases .

Antiviral Efficacy

The antiviral properties of quinoline derivatives, including activity against HIV, are of significant interest. The structural modification of quinoline compounds can result in improved therapeutic effects against various viral infections .

Applications in Material Science

Beyond their biomedical applications, quinoline derivatives are also utilized in material science. They serve as catalysts, dyes, and in the synthesis of materials for electronic devices. The unique properties of quinoline compounds can be leveraged to develop new materials with specific functionalities .

Mechanism of Action

While the specific mechanism of action for 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid is not mentioned in the search results, quinoline derivatives have been found to exhibit a wide range of biological activities. For example, they have been studied as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression .

Future Directions

Quinoline derivatives, including 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid, continue to be of interest in the field of medicinal chemistry. They are being studied for their potential as novel therapeutic agents with applications in various areas such as antimicrobial, antiviral, and anticancer therapies . Future research will likely focus on the synthesis of new structural prototypes with improved biological activity and the investigation of their mechanisms of action .

properties

IUPAC Name

6-chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO2/c17-9-5-6-14-11(7-9)12(16(20)21)8-15(19-14)10-3-1-2-4-13(10)18/h1-8H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGSLRADSMSFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398137
Record name 6-chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid

CAS RN

590376-91-3
Record name 6-chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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